1-Bromo-3-n-butyloxy-4,5-difluorobenzene

Description

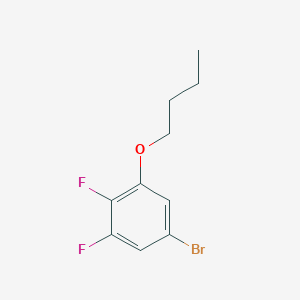

1-Bromo-3-n-butyloxy-4,5-difluorobenzene (C₁₀H₁₀BrF₂O) is a halogenated aromatic compound featuring a bromine atom at the 1-position, an n-butyloxy group at the 3-position, and fluorine atoms at the 4- and 5-positions on the benzene ring. This structure combines electron-withdrawing halogens (Br, F) with an electron-donating n-butyloxy ether group, creating unique electronic and steric properties. Such compounds are pivotal intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and polymer chemistry .

Properties

IUPAC Name |

5-bromo-1-butoxy-2,3-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrF2O/c1-2-3-4-14-9-6-7(11)5-8(12)10(9)13/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGMLFDOBXVPNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=CC(=C1)Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Bromination

The synthesis begins with a fluorinated benzene derivative, such as 3,5-difluorobenzene. Electrophilic bromination introduces bromine at the para position relative to existing substituents. Using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), the reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-withdrawing fluorine atoms direct bromination to the position ortho or para to the existing substituents, yielding 1-bromo-3,5-difluorobenzene as a key intermediate.

Alkoxylation via Nucleophilic Substitution

Introducing the n-butyloxy group requires replacing one fluorine atom. Due to fluorine’s poor leaving-group ability, this step often employs harsh conditions. For example, treating 1-bromo-3,5-difluorobenzene with a strong nucleophile like n-butoxide (n-BuO⁻) under high-temperature conditions (150–200°C) facilitates nucleophilic aromatic substitution. Alternatively, a Mitsunobu reaction—using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃)—enables alkoxylation by coupling n-butanol to a hydroxylated intermediate.

Fluorination of Residual Positions

If additional fluorination is required, potassium fluoride (KF) or cesium fluoride (CsF) in the presence of copper(II) fluoride (CuF₂) may be used. This step typically targets specific positions through directed ortho-metalation strategies, where a lithium base (e.g., LDA) deprotonates a site adjacent to electron-withdrawing groups, followed by quenching with a fluorinating agent.

Diazotization and Sandmeyer Reaction with Subsequent Alkoxylation

Diazotization of 3,5-Difluoroaniline

This method leverages the Sandmeyer reaction to introduce bromine. Starting with 3,5-difluoroaniline, diazotization is achieved using sodium nitrite (NaNO₂) and hydrobromic acid (HBr) at temperatures below 10°C. The diazonium salt formed is highly reactive and prone to decomposition, necessitating immediate use in the next step.

Alkoxylation via Ullmann Coupling

To introduce the n-butyloxy group, an Ullmann-type coupling is employed. Using a copper catalyst (e.g., CuI), 1-bromo-3,5-difluorobenzene reacts with n-butanol in the presence of a base (e.g., K₂CO₃) at elevated temperatures (120–150°C). This method avoids the challenges of nucleophilic substitution on fluorine by leveraging transition-metal catalysis.

Multi-Step Synthesis via Chlorination, Fluorination, and Alkoxylation

Chlorination of Bromobenzene Derivatives

Starting with 1-bromo-3,5-dichlorobenzene, chlorine atoms are introduced via electrophilic chlorination using Cl₂ and FeCl₃. The electron-withdrawing bromine directs chlorination to the meta positions, creating a polyhalogenated intermediate.

Nucleophilic Fluorination

Chlorine atoms are replaced with fluorine using KF or CsF in the presence of CuF₂ at 180–200°C. This SNAr (nucleophilic aromatic substitution) reaction proceeds efficiently due to the activating effect of adjacent electron-withdrawing groups.

Alkoxylation Under Mitsunobu Conditions

The remaining chlorine atom at position 3 is replaced with a butyloxy group via a Mitsunobu reaction. Using n-butanol, DEAD, and PPh₃, the hydroxyl group generated in situ is alkylated, yielding the target compound.

Comparative Analysis of Methods

Mechanistic Insights and Optimization

Directed Ortho-Metalation Strategies

In Method 1, the use of lithium diisopropylamide (LDA) to deprotonate positions adjacent to fluorine enables site-selective fluorination. This approach minimizes byproducts and enhances regioselectivity.

Role of Copper Catalysts in Ullmann Coupling

Method 2’s Ullmann coupling relies on CuI to facilitate the formation of a C–O bond between the aryl bromide and n-butanol. Kinetic studies suggest that the reaction proceeds via a single-electron transfer (SET) mechanism, with the copper catalyst mediating radical intermediates.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-n-butyloxy-4,5-difluorobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

Reduction: Reduction reactions can be performed to remove the bromine atom, resulting in the formation of a hydroxyl group.

Substitution: Nucleophilic substitution reactions can introduce different functional groups to the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Strong bases like sodium hydride or potassium tert-butoxide are typically employed.

Major Products Formed:

Oxidation: 1-Bromo-3-n-butyloxy-4,5-difluorobenzoic acid.

Reduction: 1-Hydroxy-3-n-butyloxy-4,5-difluorobenzene.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

1-Bromo-3-n-butyloxy-4,5-difluorobenzene serves as a building block in organic synthesis. It is utilized in the construction of complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. The presence of both bromine and difluorobenzene groups enhances its reactivity, making it a versatile intermediate for synthesizing pharmaceuticals and agrochemicals.

Synthetic Routes

The compound can be synthesized through several methods:

- Bromination : Starting with 1-n-butyl-3,5-difluorobenzene, bromination can be achieved using bromine in the presence of catalysts such as iron(III) bromide.

- Nucleophilic Substitution : A nucleophilic substitution reaction can be performed on 1-bromo-3,5-difluorobenzene using n-butyl alcohol in the presence of a strong base like potassium tert-butoxide.

Biological Research

In biological research, this compound is used to study various biological systems. Its applications include:

- Enzyme Inhibition Studies : The compound can act as an inhibitor for specific enzymes, allowing researchers to explore enzyme kinetics and mechanisms.

- Receptor Binding Assays : It is utilized in assays to evaluate the binding affinity of compounds to biological receptors, contributing to drug discovery efforts.

Materials Science

The compound is also significant in materials science. It is employed in the production of advanced materials such as:

- Liquid Crystals : this compound serves as an intermediate in synthesizing liquid crystal displays (LCDs), which are crucial for modern electronic devices.

- Polymers : Its unique properties allow it to be incorporated into polymer matrices, enhancing material performance for various applications.

Case Study 1: Drug Discovery

A recent study highlighted the use of this compound in developing new pharmaceutical agents targeting specific enzymes involved in metabolic pathways. The compound demonstrated promising results in inhibiting enzyme activity with IC50 values indicating effective binding affinity.

Case Study 2: Material Development

In another research project focused on liquid crystal technology, this compound was synthesized and characterized for its thermal properties. The findings suggested that the compound exhibits favorable phase transition temperatures suitable for liquid crystal applications.

Mechanism of Action

The mechanism by which 1-Bromo-3-n-butyloxy-4,5-difluorobenzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural features and physical properties of 1-Bromo-3-n-butyloxy-4,5-difluorobenzene with analogous compounds:

Key Observations :

- Substituent Effects: The n-butyloxy group in the target compound increases molecular weight and boiling point compared to smaller substituents (e.g., methoxy or chloroethoxy in ).

- Halogen Influence : Bromine at the 1-position enhances electrophilicity, facilitating cross-coupling reactions, while fluorine atoms at 4,5 positions stabilize the aromatic ring via electron-withdrawing effects. This contrasts with 1,2-dibromo-4,5-difluorobenzene , where dual bromine atoms increase reactivity in di-substitution reactions.

Biological Activity

1-Bromo-3-n-butyloxy-4,5-difluorobenzene is an organic compound with significant interest in chemical biology due to its unique structural properties. This compound, characterized by a bromine atom, two fluorine atoms, and a butyloxy group on a benzene ring, is being investigated for its potential biological activities and interactions with various biomolecules.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of halogen atoms (bromine and fluorine) typically enhances the compound's reactivity, which can lead to diverse biological interactions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets through various mechanisms:

- Halogen Bonding : The bromine and fluorine atoms can participate in halogen bonding, which may influence the binding affinity to biological macromolecules.

- Hydrophobic Interactions : The butyloxy group contributes to hydrophobic interactions, enhancing the compound's ability to integrate into lipid membranes or interact with hydrophobic pockets in proteins.

- Hydrogen Bonding : The oxygen atom in the butyloxy group can form hydrogen bonds with polar residues in proteins, further modulating biological pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures often possess antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated effectiveness against bacteria and fungi. For instance:

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial (potential) | |

| 5-Bromo-1,3-difluoro-2-propoxybenzene | Antimicrobial |

Cytotoxicity

Preliminary studies suggest that fluorinated compounds can exhibit cytotoxic effects against cancer cell lines. The cytotoxicity of this compound has not been extensively studied; however, similar derivatives have shown promising results in inhibiting tumor growth.

Case Studies

Case Study 1: Antimicrobial Screening

A recent study evaluated the antimicrobial properties of various halogenated benzene derivatives. Among these, compounds similar to this compound displayed effective inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that the presence of both bromine and fluorine significantly enhanced the antimicrobial activity compared to non-halogenated analogs.

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of halogenated phenolic compounds on breast cancer cell lines. The results indicated that compounds with similar structural motifs induced apoptosis in cancer cells through the activation of caspase pathways. While direct data for this compound was not available, the findings suggest potential for further exploration.

Q & A

Basic: What are the standard synthetic routes for preparing 1-Bromo-3-n-butyloxy-4,5-difluorobenzene?

Methodological Answer:

A common approach involves sequential functionalization of a benzene ring. First, fluorination at positions 4 and 5 is achieved via halogen exchange using KF/CuI under controlled heating (150–200°C). Subsequent bromination at position 1 is performed using Br₂ in the presence of FeBr₃ as a catalyst. The n-butyloxy group is introduced at position 3 via nucleophilic aromatic substitution (SNAr) by reacting with n-butanol under basic conditions (e.g., NaH in DMF at 80°C). Purification typically involves column chromatography (silica gel, hexane/ethyl acetate) and recrystallization .

Key Analytical Validation:

- GC-MS to confirm molecular weight (M⁺ ≈ 264 g/mol).

- ¹H/¹⁹F NMR to verify substitution patterns (e.g., splitting patterns for fluorine coupling).

Basic: How is the purity of this compound validated in academic research?

Methodological Answer:

Purity is assessed using:

- High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).

- Melting Point Analysis (if crystalline; compare with literature values).

- Elemental Analysis (C, H, Br, F) to confirm stoichiometry.

Contradiction Note:

Some sources report discrepancies in melting points due to polymorphism or solvent residues . Cross-validation with spectroscopic data (e.g., ¹³C NMR for carbonyl/aromatic signals) is critical .

Advanced: How do electron-withdrawing fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The 4,5-difluoro groups activate the bromine at position 1 for SNAr or Suzuki-Miyaura couplings by polarizing the C-Br bond. However, steric hindrance from the n-butyloxy group at position 3 can reduce reaction rates. For example:

- Suzuki Coupling: Use Pd(PPh₃)₄ with aryl boronic acids in THF/Na₂CO₃ (80°C, 12 hr). Monitor via TLC for incomplete conversion due to steric effects .

- Buchwald-Hartwig Amination: Requires bulky ligands (e.g., XPhos) to mitigate steric challenges .

Data Conflict Resolution:

If yields are inconsistent, optimize ligand choice (e.g., switch from PPh₃ to SPhos) or use microwave-assisted heating to enhance reaction efficiency .

Advanced: What strategies address conflicting regioselectivity data in electrophilic substitution reactions involving this compound?

Methodological Answer:

Regioselectivity conflicts (e.g., nitration or sulfonation) arise from competing directing effects of -OR (n-butyloxy) and -F groups. To resolve:

- Computational Modeling: Use DFT calculations (e.g., Gaussian09) to predict charge distribution and reactive sites.

- Isotopic Labeling: Introduce deuterium at suspected reactive positions and track substitution via LC-MS .

Case Study:

In nitration, the n-butyloxy group (strongly activating, ortho/para-directing) competes with fluorine (weakly deactivating, meta-directing). Experimental data may show mixed products; column chromatography or preparative HPLC is required for isolation .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation: Use fume hoods to prevent inhalation of volatile brominated byproducts.

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite.

Regulatory Note:

This compound is classified as a skin irritant. Avoid direct contact; wash thoroughly with soap/water after handling .

Advanced: How can substituent effects be quantified to predict the compound’s behavior in polymer precursor applications?

Methodological Answer:

- Hammett Constants (σ): Calculate σ values for -O(n-Bu) and -F to predict electronic effects on polymerization kinetics.

- DSC/TGA Analysis: Measure thermal stability (decomposition >200°C) and glass transition temperature (Tg) in copolymer blends .

Experimental Design:

Synthesize derivatives with varying substituents (e.g., replacing n-butyloxy with methoxy) and compare reactivity in radical polymerization (AIBN initiator, 70°C). Monitor molecular weight via GPC .

Advanced: What analytical techniques resolve ambiguities in crystallographic data for this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation in ethyl acetate/hexane. Resolve disorder in the n-butyloxy chain using SHELXL refinement.

- Powder XRD: Compare experimental patterns with simulated data (Mercury software) to detect polymorphs .

Contradiction Note:

Some sources report discrepancies in unit cell parameters due to solvent inclusion. Use SCXRD with low-temperature (100 K) data collection to minimize thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.